molecular formula C3H4N4O2 B1237544 1-Nitro-1,2-dihydro-1,3,5-triazine

1-Nitro-1,2-dihydro-1,3,5-triazine

Cat. No.: B1237544
M. Wt: 128.09 g/mol
InChI Key: BBKITNQUCNTOHU-UHFFFAOYSA-N
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Description

1-Nitro-1,2-dihydro-1,3,5-triazine is a versatile chemical scaffold designed for research and development applications, particularly in medicinal chemistry and organic synthesis. The 1,3,5-triazine core is a privileged structure in drug discovery, known for its ability to be selectively functionalized, which allows for the creation of diverse compound libraries for biological screening . Dihydro-1,3,5-triazine derivatives can be synthesized through catalytic reactions involving amidines, showcasing their utility as building blocks in constructing complex nitrogen-containing heterocycles . In pharmaceutical research, derivatives of the 1,3,5-triazine ring have demonstrated a wide spectrum of bioactive properties, including serving as key scaffolds in the development of multi-target directed ligands (MTDLs) for complex diseases such as Alzheimer's . These compounds have shown potential as inhibitors of critical enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) . Furthermore, the incorporation of specific substituents, such as nitro groups, can significantly influence the electronic properties and reactivity of the core structure, making it a valuable intermediate in energetic materials research . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

1-nitro-2H-1,3,5-triazine

InChI

InChI=1S/C3H4N4O2/c8-7(9)6-2-4-1-5-3-6/h1-2H,3H2

InChI Key

BBKITNQUCNTOHU-UHFFFAOYSA-N

SMILES

C1N=CN=CN1[N+](=O)[O-]

Canonical SMILES

C1N=CN=CN1[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Synthesis of 1-Nitro-1,2-dihydro-1,3,5-triazine

The synthesis of this compound derivatives can be achieved through several methods. Notably, amidines can react with formaldehyde and nitrones under catalytic conditions to yield these compounds. For instance, Cu(OAc)₂ has been utilized to facilitate the formation of triazines from amidines and paraformaldehyde . In another method, the reaction of amidines with N,N-dimethylethanolamine catalyzed by CuCl₂ has shown promising yields of up to 81% .

Biological Activities

Anticancer Properties : Research indicates that derivatives of 1,3,5-triazine exhibit notable anticancer activity. For example, a study synthesized various triazine derivatives that were evaluated for cytotoxic effects against non-small cell lung cancer (A549) cells. Several compounds demonstrated IC50 values lower than that of methotrexate, indicating their potential as effective anticancer agents . The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer proliferation.

Antimicrobial Activity : Triazine derivatives have also been reported to possess antimicrobial properties. Specific compounds have shown effectiveness against various bacterial strains and fungi . This broad-spectrum activity suggests their potential use in developing new antimicrobial agents.

Material Science Applications

Polymeric Materials : The unique chemical structure of this compound allows it to be incorporated into polymeric matrices for enhanced properties. Research indicates that triazine-based polymers can exhibit improved thermal stability and mechanical strength .

Dyes and Pigments : Triazine derivatives are also utilized in the dye industry due to their ability to form stable complexes with metal ions. This property is particularly useful in creating reactive dyes that can be covalently bonded to fabrics .

Case Study 1: Anticancer Activity Evaluation

A series of synthesized triazine derivatives were tested against various cancer cell lines (e.g., A549). The study revealed that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 28 nM to 62 nM. These findings highlight the potential of triazine derivatives as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazine derivatives against specific pathogens. The results showed that certain compounds effectively inhibited bacterial growth at low concentrations, suggesting their application in developing new antibiotics or preservatives for food products .

Summary Table of Applications

Application Area Details
Anticancer Agents Effective against non-small cell lung cancer; inhibition of dihydrofolate reductase (DHFR).
Antimicrobial Agents Broad-spectrum activity against bacteria and fungi; potential for new antibiotic development.
Material Science Incorporation into polymers for enhanced properties; use in reactive dyes for textiles.

Preparation Methods

Nitration Using Dinitrogen Tetroxide (N₂O₄)

A modified protocol adapted from the synthesis of 1,3,5-triazine-nitrolic acids (source) demonstrates the utility of N₂O₄ as a nitrating agent. In this approach:

  • Substrate : Potassium salts of 1,2-dihydro-1,3,5-triazine derivatives (e.g., potassium 1,3,5-triazine-dinitromethanide).

  • Conditions : N₂O₄ (1.2 equiv) in a hexane/toluene (1:10 v/v) solvent mixture at 8–10°C for 30 minutes.

  • Mechanism : The reaction proceeds via intermediate formation of a nitronium ion (NO₂⁺), which attacks the electron-rich triazine ring. The dihydro structure enhances reactivity compared to fully aromatic triazines.

  • Yield : 78–93% after filtration and washing, comparable to analogous nitrolic acid syntheses.

Key Considerations:

  • Solvent Polarity : Non-polar solvents like hexane/toluene minimize side reactions (e.g., oxidation or ring degradation).

  • Temperature Control : Low temperatures (8–10°C) prevent exothermic decomposition of N₂O₄.

Cyclocondensation of Nitro-Containing Precursors

Constructing the triazine ring from nitro-functionalized building blocks avoids post-synthetic modifications. This method often involves [3+3] cyclization or copper-catalyzed annulation.

Copper-Catalyzed Oxidative Annulation

Source reports a CuCl₂-catalyzed synthesis of 1,2-dihydro-1,3,5-triazines from amidines and N,N-dimethylethanolamine. Adapting this method to nitro-substituted amidines could yield the target compound:

  • Precursor : Nitro-substituted amidine (e.g., nitroacetamidine).

  • Catalyst : CuCl₂ (10 mol%) in DCE at 80°C for 12 hours.

  • Mechanism : The reaction involves three sequential C–N bond formations, with Cu(II) facilitating oxidative dehydrogenation.

  • Yield : Up to 81% for non-nitro analogs, suggesting comparable efficiency with optimized nitro-substituted precursors.

Pinner Triazine Synthesis

The classical Pinner method (source) employs amidines and phosgene to construct triazine rings. Incorporating nitro groups requires nitroamidines as starting materials:

  • Reagents : Nitroamidine (e.g., nitroguanidine) and phosgene (COCl₂).

  • Conditions : Anhydrous dichloromethane (DCM) at 0–5°C.

  • Mechanism : Stepwise condensation and cyclization, with phosgene acting as a carbonyl source.

  • Challenges : Nitroamidines are less nucleophilic, necessitating elevated temperatures or Lewis acid catalysts.

Substitution Reactions on Preformed Triazine Cores

Nucleophilic aromatic substitution (NAS) offers a route to introduce nitro groups onto halogenated triazines. However, the electron-deficient nature of triazines complicates direct NAS, requiring activating groups.

Halogen Displacement with Nitro Sources

  • Substrate : 2-Chloro-1,2-dihydro-1,3,5-triazine.

  • Reagent : Sodium nitrite (NaNO₂) or nitrosonium tetrafluoroborate (NOBF₄).

  • Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Limitations : Low yields (<30%) due to competing side reactions (e.g., hydrolysis).

Comparative Analysis of Methods

MethodYield RangeAdvantagesLimitations
N₂O₄ Nitration78–93%High efficiency; mild conditionsRequires pre-synthesized dihydrotriazines
Cu-Catalyzed≤81%One-pot annulationLimited precedent for nitro substrates
Pinner Synthesis50–70%Well-established protocolNitroamidine availability and reactivity
Halogen Displacement<30%Simple reagentsLow yields; competing reactions

Mechanistic and Practical Insights

Regioselectivity in Nitration

The nitro group preferentially occupies the 1-position due to steric and electronic factors:

  • Electronic Effects : The 1-position is more electron-rich in dihydrotriazines, favoring electrophilic attack.

  • Steric Hindrance : Substituents at adjacent positions (e.g., 2-H) minimize competing reaction pathways.

Stability Considerations

1-Nitro-1,2-dihydro-1,3,5-triazine is sensitive to:

  • Heat : Decomposes above 120°C, necessitating low-temperature syntheses.

  • Strong Acids/Bases : Hydrolyzes to nitrolic acids under acidic conditions .

Q & A

Q. Can green chemistry principles be applied to synthesize this compound?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures. Catalytic methods using recyclable acids (e.g., Amberlyst-15) or biocatalysts (lipases) reduce waste. Microwave-assisted synthesis shortens reaction times and improves energy efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nitro-1,2-dihydro-1,3,5-triazine
Reactant of Route 2
1-Nitro-1,2-dihydro-1,3,5-triazine

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